molecular formula C14H18N6O3S B12172809 methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B12172809
M. Wt: 350.40 g/mol
InChI Key: ONGYAWOSJMVMCT-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a tetrazole moiety, and a cyclohexyl group. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through hydrogen bonding and other non-covalent interactions, leading to various biological effects. These interactions can modulate the activity of target proteins and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, a tetrazole moiety, and a cyclohexyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various biological targets .

Properties

Molecular Formula

C14H18N6O3S

Molecular Weight

350.40 g/mol

IUPAC Name

methyl 4-methyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H18N6O3S/c1-9-10(11(21)23-2)24-13(16-9)17-12(22)14(6-4-3-5-7-14)20-8-15-18-19-20/h8H,3-7H2,1-2H3,(H,16,17,22)

InChI Key

ONGYAWOSJMVMCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)C(=O)OC

Origin of Product

United States

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